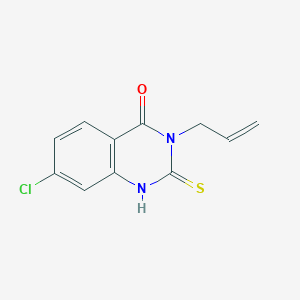

3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one

Description

BenchChem offers high-quality 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c1-2-5-14-10(15)8-4-3-7(12)6-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBBWSPQZDQLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368641 | |

| Record name | 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91063-29-5 | |

| Record name | 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity of 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one . This document is structured for researchers requiring actionable protocols and mechanistic insights.

Executive Summary

The 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one scaffold represents a privileged pharmacophore in medicinal chemistry. Characterized by a fused pyrimidine-benzene system, this molecule serves as a versatile intermediate for developing anticonvulsant, antimicrobial, and anticancer agents. Its chemical utility lies in its trifunctional nature : the electrophilic C4-carbonyl, the nucleophilic C2-mercapto group (susceptible to S-alkylation), and the N3-allyl moiety (enabling electrophilic addition and heterocyclization).

Chemical Identity & Tautomerism

Understanding the electronic state of the molecule is critical for predicting reactivity.

-

IUPAC Name: 3-Allyl-7-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Thione form)

-

Molecular Formula: C₁₁H₉ClN₂OS

-

Molecular Weight: 252.72 g/mol

The Thione-Thiol Tautomeric Equilibrium

In the solid state, the molecule predominantly exists as the thione (A) . In solution, particularly in the presence of bases, it tautomerizes to the thiol (enethiol) form (B) . This equilibrium dictates the regioselectivity of alkylation reactions.

-

Thione Form (A): Favored in neutral/acidic media. The Hydrogen is attached to N1.

-

Thiol Form (B): Favored in basic media. The Hydrogen dissociates from the sulfur, generating a thiolate anion (

) which is a soft nucleophile.

Implication: Reactions intending to functionalize the sulfur (S-alkylation) must be performed under basic conditions to access the thiolate species.

Synthesis Protocol

The most robust synthetic route utilizes 4-chloroisatoic anhydride as the starting material. This method minimizes side reactions compared to the direct anthranilic acid condensation.

Reagents & Conditions

-

Precursors: 4-Chloroisatoic anhydride, Allylamine.

-

Cyclizing Agent: Carbon Disulfide (

). -

Base: Potassium Hydroxide (KOH) or Triethylamine (

).

Step-by-Step Methodology

-

Ring Opening: Dissolve 4-chloroisatoic anhydride (10 mmol) in dry ethanol (30 mL). Add allylamine (10 mmol) dropwise. Reflux for 2-3 hours.

-

Cyclization: Without isolation (one-pot) or after isolation of the intermediate, add KOH (20 mmol) and Carbon Disulfide (Excess, ~5 mL). Reflux for an additional 6-8 hours.

-

Work-up: Cool the reaction mixture. Pour onto crushed ice/water containing dilute HCl (to protonate the thiolate).

-

Purification: Filter the resulting precipitate. Recrystallize from Ethanol/DMF.

Validating the Product[8]

-

IR Spectrum: Look for

at ~1680 cm⁻¹ and -

¹H NMR (DMSO-d₆):

-

Allyl signals: Multiplet at

5.8–6.0 (CH=), Doublet at -

NH signal: Broad singlet at

12.0–13.0 ppm (exchangeable with

-

Reactivity Profile & Core Transformations

The chemical value of this scaffold is defined by two primary reaction pathways: S-Alkylation and Iodocyclization .

A. S-Alkylation (Thioether Synthesis)

The C2-sulfur is a soft nucleophile. Under basic catalysis, it reacts with alkyl halides.

-

Protocol: Dissolve substrate in DMF. Add

(1.5 equiv).[8] Stir for 30 min to generate the thiolate. Add alkyl halide (e.g., Ethyl bromide, Benzyl chloride). Stir at RT or mild heat (60°C). -

Outcome: Formation of 3-allyl-7-chloro-2-(alkylthio)quinazolin-4(3H)-one .

-

Note: N-alkylation at N1 is a competing side reaction but is sterically and electronically less favored than S-alkylation under mild conditions due to the high nucleophilicity of the sulfur anion.

B. Iodocyclization (Thiazolo-Fusion)

This is a high-value transformation that fuses a thiazole ring onto the quinazolinone core, utilizing the specific geometry of the 3-allyl and 2-mercapto groups.

-

Mechanism:

-

Iodine (

) forms a cyclic iodonium ion with the allyl double bond. -

The C2-thione sulfur attacks the iodonium intermediate (5-exo-trig or 6-endo-trig cyclization).

-

Loss of HI (or capture by base) yields the fused heterocyclic system.

-

-

Product: 2-(iodomethyl)-2,3-dihydro-5H-thiazolo[2,3-b]quinazolin-5-one .

-

Significance: This reaction rapidly increases molecular complexity, creating tricyclic scaffolds common in potent kinase inhibitors.

Visualizing the Chemistry

The following diagrams illustrate the synthesis and reactivity pathways described above.

Figure 1: Two-step synthesis of the core scaffold from 4-chloroisatoic anhydride.

Figure 2: Divergent reactivity profile showing S-alkylation, Iodocyclization, and Oxidation.[1][5][9]

Quantitative Data Summary

| Property | Value / Condition | Note |

| Melting Point | 248–250 °C | High thermal stability typical of thio-quinazolinones. |

| Solubility | DMSO, DMF, Hot EtOH | Insoluble in water and non-polar solvents (Hexane). |

| pKa (Thiol) | ~8.5 – 9.5 | Acidic enough to be deprotonated by carbonates ( |

| IR | 1670–1690 cm⁻¹ | Characteristic strong carbonyl stretch. |

| IR | 1180–1220 cm⁻¹ | Diagnostic for the thione tautomer. |

Biological Relevance

The 3-allyl-7-chloro-2-mercapto-quinazolinone scaffold is not merely a chemical curiosity; it is a validated bioactive pharmacophore.

-

Anticancer Activity: The S-alkylated derivatives have shown cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The planar tricyclic structure allows intercalation into DNA or inhibition of kinases (e.g., EGFR).

-

Antimicrobial: The 2-mercapto/thione moiety is essential for disrupting bacterial cell wall synthesis or metabolic pathways in Gram-positive bacteria.

References

-

Adibi, H., et al. (2022).[1] "Synthesis and characterization of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives." Journal of Molecular Structure. 1[1][4][5][6][10][8][9][11][12][13][14]

-

Alagarsamy, V., et al. (2003).[15] "Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones." Biological and Pharmaceutical Bulletin. 15[1][4][5][6][10][8][9][12][13][14]

-

El-Azab, A. S., et al. (2015).[10] "Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones." Molecules. 13[1][4][5][6][10][8][11][12][13][14]

-

Bowman, W. R., et al. (2016).[5] "Radical reactions with 3H-quinazolin-4-ones: synthesis of deoxyvasicinone, mackinazolinone, luotonin A." Organic & Biomolecular Chemistry.[16] 16

Sources

- 1. 3-ALLYL-2-MERCAPTO-3H-QUINAZOLIN-4-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one | 556009-85-9 | Benchchem [benchchem.com]

- 8. Efficient synthesis of 3-alkyl-2-(-1H-1,2,3-triazolyl)methyl)thio)-2,3-dihydroquinazolin-4(1H)-one derivative via multistep synthesis approach by novel Cu@Py-Oxa@SPION catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

In Silico ADMET Prediction Guide: 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one

Executive Summary

Compound: 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one Class: 2,3-Disubstituted Quinazolin-4(3H)-one Primary Application: Lead scaffold for anticonvulsant, antimicrobial, and anticancer therapeutic development.

This technical guide provides a rigorous framework for the in silico profiling of the title compound. While quinazolinones are privileged scaffolds in medicinal chemistry, the specific introduction of a 2-mercapto (thione) group and a 3-allyl moiety introduces unique metabolic liabilities and reactivity profiles. This guide moves beyond simple data generation, focusing on the structural causality of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) behaviors and providing a self-validating protocol for researchers.

Part 1: Molecular Dissection & Structural Alerts

Before initiating software algorithms, a medicinal chemist must perform a structural deconstruction to anticipate "false positives" or specific metabolic soft spots.

Structural Representation & Tautomerism

The accuracy of in silico prediction relies heavily on the input state of the molecule. This compound exhibits thione-thiol tautomerism .

-

Solid State/Neutral pH: Predominantly exists as the thione (NH-C=S).

-

Basic pH/Metabolic Environment: Can tautomerize to the thiol (-SH) form, which is the nucleophilic species responsible for conjugation reactions.

Critical Protocol: When running predictions (e.g., SwissADME), you must submit the canonical SMILES of the most stable tautomer to ensure accurate LogP calculation.

-

Recommended Input (Thione form): C=CCN1C(=O)C2=CC(Cl)=CC=C2NC1=S

Functional Group Analysis

| Moiety | ADMET Implication | Risk/Benefit |

| Quinazolinone Core | High lipophilicity; planar structure aids DNA intercalation or receptor binding. | Benefit: Good membrane permeability. |

| 7-Chloro Substituent | Blocks metabolic oxidation at the C7 position; increases LogP (~0.71). | Benefit: Increases metabolic stability.[1][2] |

| 3-Allyl Group | Lipophilic handle; susceptible to CYP450 epoxidation. | Risk: Potential for reactive epoxide formation (genotoxicity). |

| 2-Mercapto/Thione | High reactivity; "soft" nucleophile. | Risk: Idiosyncratic toxicity via protein haptenization; rapid S-methylation. |

Part 2: Physicochemical Profiling (The "P" in ADMET)

Methodology: SwissADME / Lipinski Filters

The first gate in drug discovery is bioavailability. Based on the structural summation, the predicted physicochemical profile for this molecule is as follows. Researchers should validate these ranges using the protocol below.

Estimated Properties

-

Molecular Weight (MW): 252.72 g/mol (Optimal: <500)

-

LogP (Consensus): ~2.5 – 3.2 (Optimal: <5)

-

Note: The allyl and chloro groups drive lipophilicity, but the polar amide/thione core balances it.

-

-

H-Bond Donors (HBD): 0 (in thione form) or 1 (in thiol form).

-

H-Bond Acceptors (HBA): 3 (N, O, S).

-

Topological Polar Surface Area (TPSA): ~50–65 Ų.

Interpretation

With a TPSA well below 140 Ų and a LogP near 3, this compound is predicted to have High Gastrointestinal (GI) Absorption and Blood-Brain Barrier (BBB) Permeability . It complies with Lipinski’s Rule of 5 and Veber’s Rules (Rotatable bonds < 10), making it an excellent candidate for oral administration.

Part 3: The In Silico Workflow (Protocol)

Do not rely on a single algorithm. Use this consensus workflow to triangulate accurate ADMET data.

Figure 1: The consensus workflow ensures that structural alerts identified in one tool (e.g., ProTox-II) are cross-referenced with metabolic predictions in another (e.g., pkCSM).

Step-by-Step Execution

-

Bioavailability (SwissADME):

-

Metabolism & Clearance (pkCSM):

-

Navigate to .

-

Select "ADMET" mode.

-

Focus: Look for CYP2D6/CYP3A4 substrate status and Total Clearance rates.

-

-

Toxicity (ProTox-II):

Part 4: Metabolic Fate & Toxicity Analysis

This is the most critical section for lead optimization. The 3-allyl-2-mercapto motif is metabolically active.

Metabolic Pathways

The compound will likely undergo two competing metabolic pathways:

-

S-Methylation: The mercapto group is a target for S-methyltransferases. This is a detoxification pathway.

-

Epoxidation: The allyl double bond is a target for CYP450 (specifically CYP2E1 or CYP3A4). The resulting epoxide is an electrophile capable of alkylating DNA (Genotoxicity risk).

Figure 2: Competing metabolic pathways. Pathway A represents a structural alert (allyl epoxidation), while Pathway B represents clearance.

Toxicity Endpoints (Predicted)

-

Hepatotoxicity: Moderate Risk. Thione-containing drugs (e.g., methimazole) are associated with idiosyncratic liver injury.

-

Mutagenicity (Ames): Potential Positive. The combination of the intercalating quinazolinone core and the reactive allyl group may trigger a positive Ames test in in silico models like pkCSM.

-

hERG Inhibition: Low to Moderate. The molecular weight is low, but the lipophilicity and nitrogen content fit the pharmacophore for hERG channel blocking (cardiotoxicity risk).

Part 5: Optimization Strategy

If the in silico results from Part 3 show high toxicity or rapid clearance, apply these medicinal chemistry transformations:

-

Stabilize the Allyl Group: Replace the allyl group with a propyl (saturated) or cyclopropyl-methyl group. This removes the double bond, eliminating the risk of epoxide formation while maintaining lipophilicity.

-

Bioisosteres for Thione: The 2-mercapto group is the "dirtiest" part of the molecule metabolically. Replace with:

-

-CH3 (Methyl): Reduces reactivity, maintains steric bulk.

-

-NH2 (Amino): Changes H-bond properties but reduces S-based toxicity.

-

-

Block Metabolic Soft Spots: If the phenyl ring is rapidly oxidized, the 7-Chloro is already serving a protective role. Ensure no other positions (like C6) are vulnerable; consider adding a Fluorine at C6 if metabolic stability is low.

References

-

SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[7] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4][7] Scientific Reports, 7, 42717. [Link]

-

pkCSM Methodology: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[8][9] pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[8][9] Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

-

ProTox-II Server: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[5] ProTox-II: a webserver for the prediction of toxicity of chemicals.[5][6][10] Nucleic Acids Research, 46(W1), W257–W263. [Link]

-

Quinazolinone Scaffold Biology: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. [Link]

-

Metabolic Liabilities of Allyl Groups: Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. phytojournal.com [phytojournal.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. japsonline.com [japsonline.com]

- 8. Pires, D.E., Blundell, T.L. and Ascher, D.B. (2015) pkCSM Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58, 4066-4072. - References - Scientific Research Publishing [scirp.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. semanticscholar.org [semanticscholar.org]

Technical Guide: Tautomerism in 2-Mercapto-3H-quinazolin-4-one Systems

This technical guide details the tautomeric behavior, characterization, and synthetic reactivity of the 2-mercapto-3H-quinazolin-4-one scaffold.

Executive Summary

The 2-mercapto-3H-quinazolin-4-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core for EGFR inhibitors, antimicrobial agents, and anti-inflammatory drugs. Its chemical versatility is defined by a complex tautomeric equilibrium between thione-keto, thiol-keto, and thiol-enol forms. This guide provides a definitive analysis of these states, offering researchers a validated framework for structural characterization and regioselective synthesis (S- vs. N-alkylation).

Theoretical Framework: Tautomeric Equilibrium

The "2-mercapto" nomenclature often obscures the physical reality of the molecule. In the solid state and polar solvents, the system predominantly exists as the thione-keto tautomer, stabilized by amide resonance and hydrogen bonding.

The Three Primary Tautomers

-

Tautomer A (Thione-Keto): 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

-

Tautomer B (Thiol-Keto): 2-mercaptoquinazolin-4(3H)-one.[5][6]

-

Tautomer C (Thiol-Enol): 2-mercaptoquinazolin-4-ol.

Visualization of Tautomeric Pathways

Figure 1: Tautomeric equilibrium pathways.[7] The Thione-Keto form (Blue) is thermodynamically preferred in most relevant experimental conditions.

Analytical Characterization Strategies

Distinguishing tautomers requires a multi-modal approach. Relying solely on one method can lead to misidentification of the reactive species.[8]

Spectroscopic Signatures

The following table summarizes the diagnostic signals for the dominant Thione-Keto form versus the Thiol-Keto form.

| Feature | Thione-Keto (Dominant) | Thiol-Keto (Minor/Transient) |

| IR (Solid State) | ν(N-H): 3100–3200 cm⁻¹ (Broad)ν(C=O): ~1680 cm⁻¹ν(C=S): 1150–1200 cm⁻¹ | ν(S-H): ~2550 cm⁻¹ (Weak/Sharp)ν(C=N): ~1620 cm⁻¹ |

| ¹H NMR (DMSO-d₆) | N-H: Two singlets (N1-H, N3-H) typically >12 ppm (broad). | S-H: Singlet ~13–14 ppm (often exchanged/invisible). |

| ¹³C NMR | C=S: δ 170–176 ppm (Deshielded). | C-S: δ 155–165 ppm.[1] |

| X-Ray Crystallography | C2–S bond length ~1.67 Å (Double bond character). | C2–S bond length ~1.75 Å (Single bond character). |

Analytical Workflow Diagram

Figure 2: Decision tree for identifying the dominant tautomer in bulk material.

Reactivity & Synthesis: Controlling Regioselectivity

While the thione form is stable, the thiol form is often the reactive nucleophile under basic conditions. The system is an ambident nucleophile (S vs. N vs. O), but S-alkylation is kinetically and thermodynamically favored under standard conditions due to the high nucleophilicity of the thiolate anion (HSAB theory: Sulfur is a soft base).

Mechanism of Alkylation

-

Deprotonation: Base removes the acidic proton (usually N-H or S-H equivalent), forming a resonance-stabilized anion.

-

Nucleophilic Attack: The "soft" sulfur anion attacks the "soft" electrophile (alkyl halide).

-

Product: S-alkylated derivative (2-alkylthioquinazolin-4(3H)-one).[5]

Experimental Protocol: Regioselective S-Alkylation

Objective: Synthesis of 2-(benzylthio)quinazolin-4(3H)-one.

Materials:

-

2-Mercapto-3H-quinazolin-4-one (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (anhydrous, 1.5 eq)

-

Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 2-mercapto-3H-quinazolin-4-one (10 mmol) and anhydrous K₂CO₃ (15 mmol) in DMF (20 mL). Stir at room temperature for 30 minutes. Note: The solution typically turns yellow, indicating anion formation.

-

Addition: Add Benzyl bromide (11 mmol) dropwise over 5 minutes.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The S-alkylated product is typically less polar than the starting material.

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a white solid.

-

Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol.

-

Validation: ¹H NMR should show a singlet for S-CH₂ (~4.5 ppm) and absence of the high-field S-H/N-H signal associated with the thione.

Reaction Pathway Visualization[1]

Figure 3: Reaction pathways for the alkylation of the ambident quinazolinone anion.

Computational Insights (DFT)

Density Functional Theory (DFT) studies (B3LYP/6-311++G**) consistently validate experimental findings:

-

Gas Phase: The thione-keto form is lower in energy than the thiol-keto form by approximately 10–15 kcal/mol.

-

Solvation: In water (PCM model), the stability gap widens, further favoring the thione form due to its higher dipole moment and ability to act as a hydrogen bond donor/acceptor.

-

Implication: Drug design docking studies should utilize the thione-keto tautomer as the starting ligand conformation unless a covalent bond (e.g., with a cysteine residue) is intended.

References

-

ChemicalBook. (2025).[1] 2-Mercapto-4(3H)-quinazolinone Properties and Spectra.Link

-

ResearchGate. (2024).[9] Design, synthesis, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents.Link

-

NIH PubMed. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative.Link

-

Juniper Publishers. (2020). N- and/or O-Alkylation of Quinazolinone Derivatives.Link

-

EvitaChem. (2025).[1] 2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one Structure and Synthesis.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. 2-MERCAPTO-4(3H)-QUINAZOLINONE | 13906-09-7 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling of Chlorinated Quinazolinone Derivatives in Organic Solvents

Executive Summary

This technical guide provides a rigorous framework for determining, modeling, and analyzing the solubility of chlorinated quinazolinone derivatives. These pharmacophores—critical in the development of antimicrobial, anticonvulsant, and anticancer agents—present unique physicochemical challenges due to the electron-withdrawing nature of the chlorine substituent and the stability of the quinazolinone core. This document details the Laser Monitoring Observation Technique for precise data acquisition, the Modified Apelblat Model for thermodynamic correlation, and the mechanistic interactions governing solute-solvent behavior.

Structural Context & Physicochemical Challenges[1][2]

The Chlorinated Quinazolinone Scaffold

Quinazolin-4(3H)-ones are bicyclic heterocycles that exhibit lactam-lactim tautomerism.[1][2] The introduction of a chlorine atom (typically at the C6, C7, or C8 position) significantly alters the molecular electrostatic potential surface (MEPS).

-

Lipophilicity (

): Chlorination increases the partition coefficient, enhancing membrane permeability but often reducing aqueous solubility. -

Crystal Lattice Energy: The Cl-substituent facilitates intermolecular halogen bonding and

- -

Tautomeric Stability: In polar organic solvents (e.g., DMF, DMSO), the equilibrium heavily favors the lactam (NH-keto) form over the lactim (N-hydroxy) form, stabilizing the solute through dipole-dipole interactions with the solvent.

The Solubility Hierarchy

For chlorinated derivatives (e.g., 6-chloro-3-phenylquinazolin-4(3H)-one), experimental data consistently follows a polarity-driven hierarchy.[1] Solubility is typically maximized in dipolar aprotic solvents and minimized in non-polar hydrocarbons.[1]

Typical Solubility Trend:

Experimental Methodology: Laser Monitoring Technique

While the traditional shake-flask method (gravimetric) is robust, it is time-consuming and prone to sampling errors.[1] The Laser Monitoring Observation Technique is the modern standard for generating temperature-dependent solubility profiles (polythermal method). It offers higher precision for detecting the exact "clearing point" (solid-to-liquid transition).[1]

Protocol: Dynamic Laser Monitoring

Objective: Determine the mole fraction solubility (

Equipment:

-

Jacketed glass vessel with magnetic stirring.[1]

-

Programmable thermostat (precision

K).[1] -

Laser transmission system (Source: He-Ne or Diode; Detector: Photodiode).[1]

Step-by-Step Workflow:

-

Preparation: Weigh a precise mass of the chlorinated quinazolinone derivative (

) and solvent ( -

Initial State: Maintain the system at a temperature well below the expected saturation point (mixture is turbid).

-

Ramp: Heat the mixture slowly (e.g., 2 K/hour) with constant stirring.

-

Detection: Continuously monitor the intensity of the laser beam passing through the solution.

-

Turbid State: Laser scattering is high; transmission is low.[1]

-

Dissolution: As the solid dissolves, transmission increases.

-

Clearing Point: The temperature at which transmission reaches a maximum constant plateau is recorded as the saturation temperature (

) for that specific concentration.

-

-

Iteration: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Workflow Visualization

Figure 1: The dynamic laser monitoring workflow for determining saturation temperature.[1]

Thermodynamic Modeling

To validate experimental data and predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for quinazolinone derivatives.

The Modified Apelblat Equation

This semi-empirical model correlates the mole fraction solubility (

- : Mole fraction solubility.[1][3]

- : Absolute temperature (Kelvin).[1][3][4][5][6]

-

: Empirical model parameters derived from non-linear regression.

-

and

- accounts for the temperature dependence of the enthalpy of fusion.

-

and

Validation Criteria:

A high correlation coefficient (

Thermodynamic Parameters (Van't Hoff Analysis)

The dissolution of chlorinated quinazolinones is typically endothermic (

- (Enthalpy): Positive values indicate that heat is absorbed during dissolution (overcoming lattice energy).

-

(Gibbs Energy): Must be positive for non-spontaneous dissolution (requiring thermal energy), decreasing as

Thermodynamic Logic Diagram

Figure 2: Thermodynamic analysis pathway for characterizing solute dissolution.

Data Analysis & Solvent Effects[1][2][6][7][8][9][10][11]

Solvent-Solute Interactions

The solubility of chlorinated quinazolinones is governed by the balance between Cavity Formation Energy (energy to create a hole in the solvent) and Solvation Energy (energy released by solute-solvent interactions).

| Solvent Class | Representative Solvents | Interaction Mechanism | Solubility Level |

| Dipolar Aprotic | DMF, DMSO, NMP | Strong dipole-dipole interactions with the polar quinazolinone carbonyl and nitrogen.[1] | High |

| Polar Protic | Methanol, Ethanol | Hydrogen bonding (solvent OH donor to quinazolinone acceptor). Limited by the hydrophobic chlorinated phenyl ring. | Moderate |

| Polar Aprotic | Acetone, Ethyl Acetate | Weaker dipole interactions; good for intermediate polarity.[1] | Moderate/Low |

| Non-Polar | Hexane, Toluene | Weak London dispersion forces.[1] Cannot overcome the high crystal lattice energy of the solid. | Very Low |

Interpreting the "Chlorine Effect"

Comparing a chlorinated derivative (e.g., 6-chloro) to the unsubstituted parent:

-

In Polar Solvents: The Cl-derivative often shows lower solubility than the parent due to increased crystal packing stability (higher melting point).[1]

-

In Non-Polar Solvents: The Cl-derivative may show slightly higher relative affinity due to increased lipophilicity, though absolute solubility remains low.[1]

Implications for Drug Development[12][13]

Purification (Recrystallization)

The steep solubility curve (high temperature coefficient) in solvents like Ethanol or Acetonitrile makes them ideal for recrystallization.

-

Strategy: Dissolve at boiling point (high solubility)

Cool to room temperature (solubility drops drastically)

Formulation

For liquid dosage forms, single solvents are often insufficient.[1]

-

Cosolvency: Use binary mixtures (e.g., PEG 400 + Water or Ethanol + Propylene Glycol). The Jouyban-Acree model is recommended for predicting solubility in these mixtures.[1]

-

Self-Validating Check: If the experimental mole fraction in a mixed solvent exceeds the weighted average of the pure solvents, a synergistic solvation effect is occurring.

References

-

Baluja, S., et al. (2016).[7] Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents. International Journal of Basic and Applied Chemical Sciences. Link

-

Jouyban, A., et al. (2014). An automated system for determining drug solubility based on laser monitoring technique.[1][8] Journal of Laboratory Automation. Link

-

Shakeel, F., et al. (2015). Solubility and thermodynamics of an anti-cancer drug (6-chloro-3-phenylquinazolin-4(3H)-one) in different organic solvents. Journal of Molecular Liquids. Link

-

Wang, J., et al. (2023).[9] Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model.[10] Physical Chemistry Research. Link

-

Perlovich, G. L., et al. (2023). Laser Microinterferometry for API Solubility and Phase Equilibria.[1][11] Pharmaceutics.[9][1][4][5][11][8] Link

Sources

- 1. 6-Chloro-4-phenyl-2(1H)-quinazolinone | C14H9ClN2O | CID 63204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. cibtech.org [cibtech.org]

- 8. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. physchemres.org [physchemres.org]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Scalable Synthesis of 2-Mercapto-3-allyl-quinazolin-4(3H)-ones

Abstract & Application Scope

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting broad pharmacological activities including anticonvulsant, antimicrobial, and anticancer properties.[1] The 2-mercapto-3-allyl-quinazolin-4(3H)-one derivative is particularly valuable as a divergent intermediate. The allyl group serves as a handle for olefin metathesis or Heck coupling, while the mercapto group allows for regioselective S-alkylation to generate thioethers.

This Application Note provides a validated, step-by-step protocol for the synthesis of 2-mercapto-3-allyl-quinazolin-4(3H)-one via the condensation of anthranilic acid with allyl isothiocyanate. Unlike generic procedures, this guide focuses on critical process parameters (CPPs) to maximize yield and purity, addressing the specific challenges of thione-thiol tautomerism and cyclization kinetics.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a tandem nucleophilic addition-cyclization sequence. The reaction is thermodynamically driven by the formation of the stable, fused heterocyclic system.

Reaction Pathway[2]

-

Nucleophilic Addition: The primary amine of anthranilic acid attacks the electrophilic carbon of the allyl isothiocyanate.

-

Intermediate Formation: An

-allylthiocarbamoyl (thiourea) intermediate is generated. -

Cyclodehydration: Under reflux conditions (often base-catalyzed), the intermediate undergoes intramolecular cyclization with the loss of water.

Mechanistic Visualization

The following diagram details the electron flow and transition states.

Figure 1: Mechanistic pathway for the condensation of anthranilic acid and allyl isothiocyanate.[2][3]

Experimental Protocol

Reagents & Equipment

| Reagent | Equiv.[4] | Role | Critical Note |

| Anthranilic Acid | 1.0 | Substrate | Ensure purity >98%; impurities darken product. |

| Allyl Isothiocyanate | 1.1 - 1.2 | Reagent | Toxic/Lachrymator. Dispense in fume hood only. |

| Triethylamine (TEA) | 1.5 | Catalyst | Promotes nucleophilicity and cyclization. |

| Ethanol (Absolute) | Solvent | Medium | Anhydrous preferred to drive dehydration. |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Charge: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Anthranilic Acid (1.37 g, 10 mmol) in Absolute Ethanol (20 mL) .

-

Activate: Add Triethylamine (2.1 mL, 15 mmol) dropwise. Stir for 10 minutes at room temperature. Observation: The solution should become clear as the acid salt forms.

-

Addition: Slowly add Allyl Isothiocyanate (1.2 mL, ~12 mmol) via syringe. Caution: AITC has a pungent "mustard" odor; use proper ventilation.

Phase 2: Thermal Cyclization 4. Reflux: Attach a water-cooled condenser. Heat the mixture to reflux (~78°C) using an oil bath or heating mantle. 5. Duration: Maintain reflux for 4–6 hours .

- Checkpoint: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The starting material (Anthranilic acid) is highly fluorescent under UV (254 nm); the product forms a distinct dark spot that may streak slightly due to acidity.

Phase 3: Workup & Isolation 6. Cooling: Remove heat and allow the reaction mixture to cool to room temperature. 7. Precipitation: Pour the reaction mixture into Ice-Cold Water (100 mL) containing 1-2 mL of dilute HCl (to neutralize TEA).

- Why? Acidification ensures the product precipitates fully in its neutral thione form.

- Filtration: Collect the solid precipitate via vacuum filtration using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove residual TEA salts.

Phase 4: Purification 9. Recrystallization: Recrystallize the crude solid from Hot Ethanol .

- Dissolve in minimum boiling ethanol.

- Allow to cool slowly to RT, then refrigerate.

- Filter pure crystals.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the following standards. Note the Thione-Thiol Tautomerism : In the solid state and polar solvents (DMSO), the Thione (C=S) form often predominates, while S-alkylation reactions utilize the Thiol (S-H) tautomer.

| Technique | Expected Signal / Observation | Structural Insight |

| Physical State | White to off-white crystalline solid. | High purity indicator. |

| Melting Point | 208–210 °C (Derivative dependent) | Sharp range indicates purity. |

| IR Spectroscopy | 3200-3300 cm⁻¹: NH stretch (broad)1660-1680 cm⁻¹: C=O (Lactam)1150-1200 cm⁻¹: C=S stretch | Confirms cyclization and thione form. Absence of broad OH/SH peaks confirms thione dominance in solid state. |

| ¹H NMR (DMSO-d₆) | δ 12.8-13.0: s, 1H, NH (Exchangeable)δ 5.8-6.0: m, 1H, Allyl -CH=δ 5.1-5.3: m, 2H, Allyl =CH₂δ 4.8-5.0: d, 2H, N-CH₂- | Confirms incorporation of allyl group and intact quinazolinone core. |

Troubleshooting & Optimization

Issue: Low Yield / Oily Product

-

Cause: Incomplete cyclization or residual solvent.

-

Solution: Ensure the reflux time is sufficient. If the intermediate thiourea persists (visible on TLC), add an additional 0.5 eq of TEA and reflux for 2 more hours. Use anhydrous ethanol to prevent hydrolysis competition.

Issue: Product Coloration (Yellow/Brown)

-

Cause: Oxidation of the mercapto group to disulfides.

-

Solution: Perform the reaction under an inert atmosphere (

or Ar) if high precision is required. Recrystallize immediately; do not leave crude product exposed to air for extended periods.

Issue: Difficulty Precipitating

-

Cause: pH is too basic (TEA residues).

-

Solution: Ensure the quench water is acidified to pH ~3-4. The product is less soluble in acidic aqueous media than in basic media (where it forms a thiolate salt).

References

-

Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron.[5] Link

-

Sigma-Aldrich. (n.d.). 3-Allyl-2-mercapto-3H-quinazolin-4-one Product Sheet.Link

-

Al-Omary, F. A., et al. (2025).[6][7] Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate.[1][8] Link

-

MDPI. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds.[7]Link

-

PubChem. (n.d.). Allyl isothiocyanate Compound Summary.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies | MDPI [mdpi.com]

- 3. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]

- 8. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

Application Note: Purification of 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one by Column Chromatography

Executive Summary

This guide details the purification of 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one (hereafter referred to as ACMQ ). While recrystallization (typically from ethanol) is the standard method for bulk purification of quinazolinones, column chromatography becomes strictly necessary when:

-

Oiling occurs: The compound fails to crystallize due to high levels of impurities.

-

Isomeric separation is required: Specifically separating the S-alkylated side products from the desired N-alkylated target, or separating unreacted anthranilic acid derivatives.

-

High-purity requirements: >98% purity is needed for biological assays (e.g., antimicrobial or anticonvulsant screening).

Key Challenge: The 2-mercapto group exhibits thione-thiol tautomerism, which can cause peak tailing on silica gel. This protocol mitigates this using a specific gradient elution strategy and dry-loading techniques.

Physicochemical Profile & Logic

Understanding the analyte is the first step to successful separation.

| Property | Characteristic | Chromatographic Implication |

| Core Structure | Quinazolin-4-one | High polarity; tendency to H-bond with silica silanols. |

| Substituent 1 | 7-Chloro | Electron-withdrawing; increases lipophilicity relative to H-analog. |

| Substituent 2 | 3-Allyl | Lipophilic tail; aids solubility in organic solvents (DCM, EtOAc). |

| Functional Group | 2-Mercapto (-SH/=S) | Critical: Exists in equilibrium between thione (NH-C=S) and thiol (N=C-SH). Can oxidize to disulfides if left on column too long. |

| Solubility | Low in Hexanes; High in DMSO/DMF; Moderate in DCM/EtOAc. | Action: Liquid loading is impossible with non-polar mobile phases. Dry loading is mandatory. |

Pre-Purification: Method Development (TLC)

Before scaling to a column, the separation must be validated on Thin Layer Chromatography (TLC).

Stationary Phase: Silica Gel 60 F254.[1][2] Detection: UV Lamp (254 nm) is primary; Iodine chamber is secondary (sulfur detection).

Recommended Mobile Phase Screening

Perform TLC runs in the following solvent systems to determine the optimal

-

100% Dichloromethane (DCM): Usually too weak; product stays at baseline.

-

Hexane : Ethyl Acetate (8:2): Good for separating non-polar impurities (e.g., allyl isothiocyanate residues).

-

Hexane : Ethyl Acetate (6:4): Most likely starting point.

-

DCM : Methanol (95:5): Use only if the compound streaks or stays at the baseline in EtOAc mixtures.

Tailing Prevention: If the spot streaks (due to the acidic mercapto proton), add 0.1% Acetic Acid to the mobile phase during TLC development.

Detailed Protocol: Column Chromatography[3][4]

Phase 1: Column Preparation

Goal: Create a uniform stationary phase without air bubbles.

-

Select Column Size: Use a 20:1 to 30:1 ratio of Silica to Crude Compound (by weight).

-

Example: For 1.0 g of crude ACMQ, use 25 g of Silica Gel 60 (230–400 mesh).

-

-

Slurry Packing:

-

Suspend the silica in 100% Hexane (or the starting non-polar solvent).

-

Pour into the column while tapping gently to settle the bed.

-

Flush with 2 column volumes (CV) of Hexane to equilibrate.

-

Phase 2: Sample Loading (Dry Load Technique)

Goal: Eliminate solubility issues and band broadening.

-

Dissolve the crude ACMQ in the minimum amount of Dichloromethane (DCM) or Acetone.

-

Add Celite 545 or Silica Gel (1:1 ratio by weight to crude mass) to the solution.

-

Evaporate the solvent on a rotary evaporator until a free-flowing, dry powder remains.

-

Carefully pour this powder onto the top of the packed column bed.

-

Add a thin layer (~1 cm) of sand on top to protect the bed during solvent addition.

Phase 3: Gradient Elution

Goal: Elute impurities first, then the target.

| Step | Solvent System (v/v) | Volume | Purpose |

| 1 | Hexane : EtOAc (95:5) | 2 CV | Elute highly non-polar impurities (e.g., unreacted allyl halides). |

| 2 | Hexane : EtOAc (90:[3]10) | 2 CV | Elute intermediate impurities. |

| 3 | Hexane : EtOAc (80:20) | 3 CV | Watch for Product. (Likely elution start). |

| 4 | Hexane : EtOAc (70:30) | 3 CV | Main Product Elution. |

| 5 | Hexane : EtOAc (50:50) | 2 CV | Flush remaining polar byproducts. |

Note: If using an automated flash system (e.g., Biotage/CombiFlash), program a linear gradient from 0% to 40% EtOAc over 20 minutes.

Phase 4: Fraction Collection & Analysis

-

Collect fractions in test tubes (size depends on scale; typically 10-15 mL).

-

Spot every 3rd fraction on a TLC plate.

-

Visualize under UV (254 nm).[2] The quinazolinone core is highly UV active.

-

Critical Check: Look for "double spots" which might indicate separation of the thione/thiol tautomers. If observed, combine them, as they will equilibrate upon solvent removal.

Workflow Visualization

Figure 1: Decision logic and workflow for the purification of ACMQ. Note the intervention for peak tailing caused by the mercapto group.

Troubleshooting & Expert Insights

Issue: Peak Tailing (The "Comet" Effect)

Cause: The acidic proton on the 2-mercapto group interacts strongly with the slightly acidic silanols of the silica gel. Solution: If standard solvents fail, switch to a DCM : Methanol system (98:2 to 95:5). The methanol deactivates the silica active sites more effectively than Ethyl Acetate. Alternatively, add 0.5% Triethylamine (TEA) to the column to neutralize silica acidity, though this is rarely needed for quinazolinones.

Issue: Co-elution with Starting Material

Cause: Unreacted Anthranilic acid derivatives often have similar polarity. Solution:

-

Chemical Wash: Before the column, wash the crude reaction mixture (dissolved in EtOAc) with 5% NaHCO3. This removes the acidic starting materials (carboxylic acids) while the ACMQ (weakly acidic) remains in the organic layer.

-

Change Selectivity: Switch the non-polar solvent from Hexane to Toluene. Toluene interacts with the

-systems (aromatic rings) differently, often altering the separation factor (

Issue: Oxidation (Disulfide Formation)

Cause: 2-mercapto compounds can dimerize to disulfides (R-S-S-R) in the presence of air and silica. Solution:

-

Minimize time on the column.[4]

-

Degas solvents if the separation is very slow.

-

Store the purified product under inert gas (Nitrogen/Argon).

Safety Considerations

-

Thiol/Mercapto Odor: While less volatile than simple thiols, ACMQ and its precursors can have a pungent sulfur smell. All column fractions should be evaporated in a fume hood.

-

Glassware Cleaning: To neutralize sulfur smells on glassware, soak in a dilute bleach solution (sodium hypochlorite) to oxidize the sulfur residues before washing.

References

-

Mhaske, P. C., et al. "Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives." Molecules, 2025.[5] (Describes general flash chromatography conditions for quinazolinones). Retrieved from [Link]

-

Research and Reviews.[6][5] Column Chromatography in Pharmaceutical Analysis. (General guidelines for stationary phase ratios). Retrieved from [Link]

Sources

Mass spectrometry analysis of 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one

Application Note: LC-MS/MS Characterization & Method Development for 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one

Abstract

This technical guide outlines a robust protocol for the mass spectrometric analysis of 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one (CAS 91063-29-5). As a pharmacophore with significant antimicrobial and anticancer potential, accurate characterization of this molecule requires addressing specific analytical challenges: chlorine isotopic distribution, allyl-group lability, and thiol-thione tautomerism. This note provides a self-validating workflow for researchers, covering sample preparation, ionization optimization, and structural elucidation via collision-induced dissociation (CID).

Introduction: Chemical Context & Analytical Challenges

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various anticonvulsant and antimicrobial agents. The specific derivative 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one presents a unique set of functional groups that dictate its mass spectral behavior:

-

7-Chloro Substituent: Provides a distinct isotopic "fingerprint" (

) essential for validating fragment ion identity. -

3-Allyl Group: A labile moiety prone to homolytic cleavage or rearrangement, serving as a primary fragmentation channel.

-

2-Mercapto Group: Introduces redox sensitivity.[1] In solution, this group exists in equilibrium between the thiol (–SH) and thione (=S) tautomers. This duality can lead to oxidative dimerization (disulfide formation), appearing as "ghost peaks" at

if not managed correctly.

Compound Properties:

-

Formula:

-

Monoisotopic Mass (

): 252.0124 Da -

Molecular Weight (Average): 252.72 Da

Protocol 1: Sample Preparation & Stability

Objective: Solubilize the hydrophobic core while preventing oxidative dimerization of the mercapto group.

Reagents:

-

LC-MS Grade Methanol (MeOH) or Acetonitrile (ACN).

-

Dimethyl Sulfoxide (DMSO) – for stock solutions.

-

Dithiothreitol (DTT) – Optional stabilizer.

Procedure:

-

Stock Preparation: Dissolve 1 mg of compound in 1 mL of DMSO. The quinazolinone core is lipophilic; DMSO ensures complete solvation.

-

Working Standard: Dilute the stock 1:100 into 50:50 MeOH:Water (

).-

Critical Step: If the sample has been stored for >24 hours, add DTT (1 mM final concentration) to reduce any disulfide dimers (

) back to the monomeric thiol form (

-

-

Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates that could clog the ESI capillary.

Protocol 2: LC-MS/MS Acquisition Parameters

Rationale: Electrospray Ionization (ESI) in Positive Mode is selected due to the basic nitrogen atoms in the pyrimidine ring (N1 and N3), which readily accept protons.

Chromatographic Conditions (UHPLC)

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid (Proton source) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.4 mL/min |

| Gradient | 5% B (0-1 min) |

Mass Spectrometry Parameters (ESI+)

| Parameter | Setting | Impact |

| Polarity | Positive ( | Targets |

| Capillary Voltage | 3.0 - 3.5 kV | High voltage may induce in-source fragmentation of the allyl group. |

| Cone Voltage | 20 - 30 V | Optimize to maximize precursor transmission without breaking the C-S bond. |

| Desolvation Temp | 350°C | Ensures complete vaporization of the mobile phase. |

| Collision Energy (CE) | Ramp 10-40 eV | A ramp is required to observe both the labile allyl loss (low CE) and ring cleavage (high CE). |

Data Analysis & Interpretation

A. Isotopic Validation (The Chlorine Rule)

Before analyzing fragmentation, validate the precursor ion using the chlorine isotope pattern.

-

Precursor Ion (

): -

Isotope Peak (

): -

Validation Rule: The intensity ratio of

must be approximately 3:1 . Any significant deviation suggests interference or incorrect identification.

B. Fragmentation Pathways (Structural Elucidation)

Upon Collision-Induced Dissociation (CID), the molecule follows a predictable breakdown pathway.

-

Primary Loss (Allyl Group): The weakest link is the N-Allyl bond.

- (Loss of propene/allyl radical).

-

Fragment:

212.0 (Retains Cl pattern).

-

Secondary Loss (Thio Group): Cleavage of the C=S / C-SH functionality.

- (Loss of HS radical) or -32 Da (Loss of S).

-

Fragment:

~179-180.

-

Ring Cleavage (RDA): Retro-Diels-Alder reaction on the quinazolinone ring is common at high collision energies, often eliminating the pyrimidine portion.

Visualization: Fragmentation Logic & Workflow

Figure 1: Proposed Fragmentation Pathway

Caption: Mechanistic breakdown of 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one under ESI-MS/MS conditions. Note the retention of the chlorine atom in the primary fragment.

Figure 2: Method Development Decision Tree

Caption: Step-by-step workflow for optimizing the detection of 2-mercapto-quinazolinones.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Ghost Peak at m/z 503-505 | Oxidative Dimerization (Disulfide bond formation). | Treat sample with DTT or analyze immediately after prep. |

| Low Signal Intensity | Ion Suppression or poor protonation. | Ensure Mobile Phase has 0.1% Formic Acid. Switch to MeOH if ACN signal is poor. |

| Missing Allyl Fragment | In-Source Fragmentation. | Lower the Cone Voltage/Declustering Potential. |

| Complex Isotope Pattern | Contamination or incorrect peak picking. | Manually verify the 3:1 ratio. If ratio is ~1:1, suspect Bromine contamination (unlikely here) or overlapping interferences. |

References

-

Chemistry LibreTexts. (2022). Isotope Abundance and Chlorine Signatures in Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial activities. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2016). ESI-MS/MS fragmentation study of quinazolinone derivatives. Retrieved from [Link]

Sources

Application Note: In Vitro Anticancer Screening of 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one

[1]

Abstract & Scientific Rationale

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous approved anticancer agents (e.g., Gefitinib, Erlotinib). The specific derivative 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one (hereafter referred to as ACMQ ) presents a unique pharmacological profile due to the 2-mercapto functionality and the 3-allyl tail.

Mechanistic Hypothesis: Literature suggests that 2,3-disubstituted quinazolinones often act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) . The 7-chloro substitution typically enhances lipophilicity and binding affinity within the hydrophobic pocket of the kinase domain, while the 2-mercapto group can participate in hydrogen bonding or reversible covalent interactions with cysteine residues in the ATP-binding site.

This guide outlines a rigorous workflow to validate ACMQ as an anticancer agent, moving from compound handling to phenotypic validation.

Compound Management & Preparation

Critical Causality: The 2-mercapto group is susceptible to oxidation (forming disulfides) and tautomerism (thirone vs. thiol). Improper handling leads to experimental noise and non-reproducible IC50 values.

Solubilization Protocol

-

Vehicle: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).

-

Stock Concentration: Prepare a 10 mM master stock.

-

Calculation: MW of ACMQ ≈ 252.7 g/mol . Dissolve 2.53 mg in 1 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (to prevent photodegradation of the allyl group) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Working Solutions: Dilute immediately prior to use. Ensure final DMSO concentration in cell culture is < 0.5% (v/v) to avoid vehicle toxicity.

Stability Check

-

Tautomerism: In solution, ACMQ exists in equilibrium between the thione (C=S) and thiol (C-SH) forms. The thione form is generally predominant in polar aprotic solvents (DMSO).

-

QC Step: Verify purity via HPLC before screening. If a secondary peak appears >5% (disulfide dimer), reduce with DTT (Dithiothreitol) or re-synthesize.

Primary Screening: Cytotoxicity Profiling

Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a panel of cancer cell lines.

Cell Line Selection Rationale

Do not select cell lines randomly. Choose based on the hypothesized EGFR/VEGFR mechanism.

| Cell Line | Tissue Origin | Molecular Characteristics | Rationale |

| A549 | Lung | KRAS mutant, EGFR wild-type | Standard NSCLC model; evaluating general cytotoxicity. |

| H1975 | Lung | EGFR L858R/T790M | Critical: Tests efficacy against drug-resistant EGFR mutations.[1] |

| HepG2 | Liver | Wnt/β-catenin active | Evaluates hepatotoxicity and metabolic stability. |

| MCF-10A | Breast | Non-tumorigenic epithelial | Negative Control: Assesses selectivity (Safety Index). |

MTT Assay Protocol (Standardized)

-

Seeding:

-

Seed 3,000–5,000 cells/well in 96-well plates.

-

Expert Note: Add 100 µL PBS to the outer perimeter wells (edge wells) and do not use them for data. This prevents "edge effect" evaporation artifacts which skew results.

-

-

Incubation: Allow cells to attach for 24 hours at 37°C, 5% CO2.

-

Treatment:

-

Add ACMQ in serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Positive Control: Gefitinib (1 µM) or Doxorubicin (1 µM).

-

Vehicle Control: 0.5% DMSO media.

-

-

Duration: 48 or 72 hours.

-

Readout:

-

Add MTT reagent (0.5 mg/mL). Incubate 3–4 hours.

-

Solubilize formazan crystals with DMSO (100 µL).

-

Read Absorbance at 570 nm.

-

Data Analysis:

Calculate % Cell Viability =

Secondary Screening: Mechanism of Action (MoA)

If IC50 < 10 µM, proceed to mechanistic validation.

In Silico Molecular Docking (Validation)

Before expensive kinase assays, validate the binding mode.

-

Target: EGFR Kinase Domain (PDB ID: 1M17 or 4HJO ).

-

Protocol:

-

Prepare Ligand (ACMQ): Energy minimization (MM2 force field).

-

Define Grid Box: Centered on the ATP-binding pocket (residues Met793, Cys775).

-

Docking Algorithm: AutoDock Vina or Glide.

-

-

Success Criteria: Binding Energy score < -7.5 kcal/mol. Look for H-bond interactions between the N3 of quinazolinone and Met793 (hinge region).

Apoptosis Assay (Annexin V/PI)

Determine if cell death is necrotic (toxicity) or apoptotic (programmed).

-

Method: Flow Cytometry.

-

Staining: Annexin V-FITC (binds exposed phosphatidylserine) + Propidium Iodide (PI, stains permeable DNA).

-

Interpretation:

-

Q1 (Annexin-/PI+): Necrosis.

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-): Early Apoptosis.

-

-

Expectation: A successful EGFR inhibitor should induce a shift to Q4 and Q2 within 24 hours.

Visualizations

Experimental Workflow Diagram

This diagram illustrates the logical flow from synthesis to hit validation.

Caption: Step-by-step workflow for the evaluation of ACMQ, ensuring quality control before biological testing.

Mechanistic Signaling Pathway

This diagram depicts the hypothesized inhibition of the EGFR pathway by ACMQ.

Caption: Proposed Mechanism of Action: ACMQ inhibits EGFR, suppressing AKT survival signaling and triggering Bax-mediated apoptosis.

Data Presentation Template

Use the following table structure to report your screening results.

| Compound | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |

| ACMQ | A549 | [Data] | [IC50 MCF-10A / IC50 A549] |

| ACMQ | H1975 | [Data] | - |

| Gefitinib (Pos Ctrl) | A549 | 0.02 ± 0.005 | >100 |

*Selectivity Index > 3 is generally considered promising for early hits.

References

-

Al-Omary, F. A. M., et al. (2017).[2] Synthesis and anticancer activity of new quinazoline derivatives.[3][2][4][5][6][7][8][9] Saudi Pharmaceutical Journal, 26(2), 215-221. Link

-

El-Azab, A. S., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances. Link

-

Wang, S., et al. (2025).[3][7] 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.[7] International Journal of Molecular Sciences. Link

-

Zayed, M. F., et al. (2013). Synthesis and biological screening of some new substituted 2-mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. ResearchGate.[6][10] Link

-

ChemicalBook. (n.d.). 3-Allyl-2-mercapto-3H-quinazolin-4-one Product Properties. Link

Sources

- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: High-Precision MTT Assay Protocol for Quinazolinone Derivatives

Abstract & Scope

Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, frequently designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), or tubulin polymerization. While the MTT assay is the gold standard for high-throughput cytotoxicity screening, the physicochemical properties of quinazolinones—specifically their high lipophilicity and potential for aqueous precipitation—introduce unique artifacts that can skew IC50 data.

This application note provides a rigorous, field-validated protocol designed to eliminate common false-positives associated with hydrophobic small molecules. It emphasizes solvent management, precipitation checks, and optical interference controls.[1]

Critical Pre-Assay Considerations (The "Why")

Before pipetting, you must address the three primary failure modes specific to quinazolinone screening:

A. Solubility & The "Crystal Artifact"

Quinazolinones are often poorly soluble in aqueous cell culture media. If the compound precipitates during the 48–72 hour incubation, two errors occur:

-

False Toxicity: Precipitated crystals physically damage cells.

-

False Viability: Precipitated compound crystals can scatter light at 570 nm, artificially inflating absorbance readings.[2]

-

Directive: You must determine the Solubility Limit in complete media before cell treatment. If the compound precipitates at 100 µM, your highest test concentration must be capped below this threshold (e.g., 50 µM).

B. Chemical Interference (Redox Artifacts)

The MTT tetrazolium ring is reduced to purple formazan by NAD(P)H-dependent oxidoreductase enzymes.[3] However, certain electron-rich nitrogen heterocycles (like some quinazolinones) can chemically reduce MTT in the absence of cells.

-

Directive: A "Compound-Only" control is mandatory to rule out abiotic reduction.

C. Cell Line Selection

Quinazolinones often act as cytostatic agents (halting growth) rather than purely cytotoxic agents (killing cells) initially.

-

Directive: For EGFR inhibitors (e.g., Gefitinib analogs), use cells with high EGFR expression (e.g., A549 , A431 , or MDA-MB-231 ). Avoid using only wild-type fibroblasts, which may not reflect the therapeutic window.

Materials & Reagents

| Component | Specification | Notes |

| Cell Lines | HeLa, MCF-7, or A549 | Log-phase growth (approx. 70-80% confluence). |

| MTT Reagent | Thiazolyl Blue Tetrazolium Bromide | Prepare 5 mg/mL in PBS.[1][4] Filter sterilize (0.22 µm) . Store at -20°C in dark. |

| Solvent (Stock) | DMSO (Dimethyl Sulfoxide) | Anhydrous, cell culture grade (≥99.9%). |

| Solvent (Solubilization) | DMSO | Used to dissolve formazan crystals.[1][3][4] |

| Positive Control | Doxorubicin or Cisplatin | Validates cell sensitivity. |

| Culture Media | DMEM or RPMI-1640 + 10% FBS | Phenol red is acceptable but requires blank subtraction. |

Experimental Protocol

Phase 1: Preparation of Quinazolinone Stock

-

Dissolve the solid quinazolinone derivative in 100% DMSO to create a 10 mM or 20 mM Stock Solution .

-

Vortex vigorously. If turbidity persists, sonicate for 5–10 minutes.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

Phase 2: Cell Seeding (Day 0)

-

Density: Seed 5,000 to 8,000 cells/well (fast growers like HeLa) or 10,000 cells/well (slow growers like MCF-7) in 100 µL of media.

-

Edge Effect Mitigation: Do not use the outer perimeter wells (A1-A12, H1-H12, etc.) for data. Fill them with 200 µL of sterile PBS to act as a humidity barrier.

-

Incubation: Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.

Phase 3: Compound Treatment (Day 1)

-

Serial Dilution: Prepare 2X working solutions in complete media.

-

Example: To test 50 µM final, prepare 100 µM in media (0.5% DMSO). When added to the 100 µL already in the well, the concentration halves to 50 µM (0.25% DMSO).

-

-

Vehicle Control: Ensure the DMSO concentration is consistent across all wells (typically < 0.5%).

-

Duration: Incubate for 48 to 72 hours . (Quinazolinones targeting cell cycle often require 72h to show significant IC50 shifts).

Phase 4: The "Pre-Read" Check (Crucial Step)

-

Microscopy: Before adding MTT, inspect the wells under an inverted microscope.

Phase 5: MTT Addition & Readout (Day 3/4)

-

Add 10–20 µL of MTT stock (5 mg/mL) to each well (Final conc: 0.5 mg/mL).

-

Incubate for 3–4 hours at 37°C. Note: Longer incubation may cause background noise.

-

Media Removal: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom.[3]

-

Alternative: If cells are loosely adherent, spin the plate at 1,000 rpm for 5 min before aspiration.

-

-

Solubilization: Add 150 µL of 100% DMSO to each well.

-

Agitation: Shake on an orbital plate shaker for 15 minutes at room temperature (protected from light).

-

Measurement: Measure absorbance at 570 nm (Signal) and 630 nm (Reference/Background).

Workflow Visualization

The following diagram illustrates the critical decision points (diamonds) that prevent false data.

Figure 1: Optimized MTT workflow for hydrophobic quinazolinone derivatives, highlighting critical "Go/No-Go" checkpoints for precipitation.

Data Analysis & Quality Control

Calculating Cell Viability

Normalize the Optical Density (OD) values using the following formula:

-

OD_Test: Absorbance of wells with cells + drug.

-

OD_Vehicle Control: Absorbance of cells + DMSO only.

-

OD_Blank: Absorbance of Media + DMSO + MTT (No cells).

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| High Background (Blank) | Microbial contamination or protein precipitation. | Use sterile filtration (0.22 µm).[1] Ensure serum is compatible. |

| High Variance (SEM > 10%) | Pipetting error or Edge Effect. | Use multi-channel pipettes. Discard outer wells. |

| Purple Color in "No Cell" Well | Chemical reduction of MTT by Quinazolinone. | CRITICAL: The compound is reducing MTT.[2][4][9] Switch to non-redox assay (e.g., ATP/Luciferase or Crystal Violet). |

| Black Dots in Wells | Compound precipitation.[10] | Reduce concentration. Verify solubility limit. |

References

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

-

Stockert, J. C., et al. (2012). Assays for viability: a methodological review. Acta Histochemica, 114(8), 755-767. Link

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

Abcam. (n.d.). MTT assay protocol for cell viability and proliferation.[1][3][4][7][11][12] Abcam Protocols. Link

-

Zayed, M. F., et al. (2020).[6] Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition.[12] Molecules, 25(20), 4781. Link

Sources

- 1. MTT assay overview | Abcam [abcam.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchhub.com [researchhub.com]

- 4. integra-biosciences.com [integra-biosciences.com]

- 5. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Precision MIC Determination for Lipophilic 2-Mercapto-quinazolinones

Executive Summary & Scientific Context

The 2-mercapto-quinazolinone scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent antimicrobial activity through mechanisms such as DNA gyrase inhibition and interference with bacterial respiration (NDH-2 targeting). However, the physicochemical properties that drive their potency—specifically high lipophilicity and rigid heterocyclic structures—present significant challenges in in vitro testing.

The Core Challenge: Standard broth microdilution protocols (e.g., CLSI M07) rely on turbidity (optical density) to measure bacterial growth. 2-mercapto-quinazolinones frequently precipitate in aqueous media at higher concentrations, creating "false turbidity" that mimics bacterial growth. Furthermore, the mercapto (-SH) group is susceptible to oxidative dimerization, potentially altering potency during storage.

This guide details a modified broth microdilution protocol integrating Resazurin-based detection . This approach decouples compound precipitation from bacterial viability, ensuring precise Minimum Inhibitory Concentration (MIC) determination.

Pre-Analytical Phase: Compound Handling

Solvent Selection and Solubility

Most quinazolinone derivatives are insoluble in water. Dimethyl sulfoxide (DMSO) is the required solvent, but its final concentration in the assay well is critical.[1]

-

Solvent: Anhydrous DMSO (Grade: Cell Culture Tested).

-

Solubility Limit: The final DMSO concentration in the test well must not exceed 1% (v/v) for most bacteria (e.g., S. aureus, E. coli) to avoid solvent toxicity masking the compound's effect.

-

Stability Warning: The C2-mercapto group can oxidize to a disulfide bridge upon prolonged exposure to air/moisture. Always prepare fresh stock solutions immediately prior to the assay.

Inoculum Preparation Standards

Standardization is non-negotiable for reproducibility.

-

Standard: 0.5 McFarland (~1.5 x 10^8 CFU/mL).

-

Verification: Use a spectrophotometer (OD625 = 0.08–0.13) rather than visual comparison cards for higher accuracy.

-

Dilution: The final inoculum in the well should be ~5 x 10^5 CFU/mL.

Experimental Workflow Visualization

The following diagram outlines the "Solubility-Aware" workflow, distinguishing it from generic protocols.

Figure 1: Decision workflow for 2-mercapto-quinazolinones. Note the critical branch point at "Visual Check" necessitating the Resazurin step.

Detailed Protocol: Resazurin-Modified Broth Microdilution

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Indicator: Resazurin sodium salt (dissolved in sterile PBS at 0.015% w/v). Sterilize by filtration (0.22 µm).

-

Plates: Sterile 96-well polystyrene plates (U-bottom preferred for pellet visualization, Flat-bottom for plate readers).

Step-by-Step Procedure

Step 1: Compound Dilution (The "2-Step" Method)

Directly diluting from 100% DMSO into the plate often causes "shock precipitation." Use an intermediate step.

-

Master Stock: Dissolve compound in 100% DMSO to 12.8 mg/mL.

-

Intermediate Stock: Dilute Master Stock 1:50 in CAMHB (Result: 256 µg/mL compound, 2% DMSO).

-

Plate Loading: Add 100 µL of CAMHB to columns 2–12. Add 200 µL of Intermediate Stock to column 1.

-

Serial Dilution: Transfer 100 µL from col 1 to col 2, mix, transfer to col 3, etc. Discard 100 µL from col 10.

-

Result: Range 128 µg/mL to 0.25 µg/mL.

-

DMSO Control: Final concentration is 1% in col 1, decreasing across the plate. This ensures solvent safety.

-

Step 2: Inoculation[2]

-

Dilute the 0.5 McFarland suspension 1:100 in CAMHB.

-

Add 100 µL of this diluted inoculum to all testing wells (Cols 1–11).

-

Final Volume: 200 µL per well.

-

Final Compound Concentration: 64 µg/mL (Col 1) down to 0.125 µg/mL.

Step 3: Controls (Mandatory for Validity)

| Well Position | Contents | Purpose |

| Column 11 | Cells + Media + 1% DMSO (No Drug) | Growth Control (GC) . Must show turbidity/pink color. |

| Column 12 | Media + 1% DMSO (No Cells) | Sterility Control (SC) . Must remain clear/blue. |

| Precipitate Control | Media + Compound (Highest Conc.) | Solubility Check . Incubate alongside to distinguish crystals. |

Step 4: Incubation & Detection[3]

-

Incubate at 35 ± 2°C for 16–20 hours (24h for slower growers like MRSA).

-

The Resazurin Step: Add 30 µL of 0.015% Resazurin solution to each well.

-

Incubate for an additional 1–4 hours.

-

Read: Visual or Fluorescence (Ex 530-560 nm / Em 590 nm).

Data Interpretation & Logic

The Resazurin assay relies on the reduction of blue non-fluorescent resazurin (oxidized) to pink fluorescent resorufin (reduced) by metabolically active bacteria (dehydrogenase activity).

Interpretation Logic Diagram

Figure 2: Interpreting Resazurin results. The color change overrides the presence of crystal precipitates.

Quantitative Analysis Table

When reporting data, categorize results as follows:

| Observation (Color) | Observation (Turbidity) | Interpretation | Status |

| Blue | Clear | No Growth | Inhibited |

| Blue | Turbid (Crystals) | No Growth (Precipitate ignored) | Inhibited (MIC) |

| Pink | Turbid | Growth | Resistant |